Isobutyl anthranilate
Overview
Description
Isobutyl anthranilate is an organic compound belonging to the class of anthranilate esters. It is known for its pleasant, fruity aroma and is widely used in the fragrance and flavor industries. The compound is characterized by its chemical formula C11H15NO2 and is often found in various essential oils and synthetic fragrances.
Mechanism of Action
Target of Action
Isobutyl anthranilate, a derivative of anthranilic acid, primarily targets enzymes such as L-amino-acid oxidase and D-amino-acid oxidase . These enzymes play a crucial role in the metabolism of amino acids in humans .
Mode of Action
It is known to hydrolyze under acidic or basic conditions . This suggests that it may interact with its targets by undergoing hydrolysis, leading to changes in the enzymatic activity.
Biochemical Pathways
This compound is involved in the biosynthesis of tryptophan from chorismate in microorganisms and plants . It is a key metabolite in the aromatic amino acid biosynthetic pathway . The enzyme anthranilate phosphoribosyltransferase catalyzes the second reaction in this pathway, where a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This pathway is crucial for the production of various secondary metabolites essential for plant growth and protein biosynthesis in microorganisms .
Result of Action
It is known that anthranilic acid and its derivatives are used in synthesizing food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics . This suggests that this compound may have similar applications and effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to hydrolyze under acidic or basic conditions , suggesting that pH levels can affect its stability and action.
Biochemical Analysis
Biochemical Properties
Isobutyl anthranilate plays a role in biochemical reactions, particularly in the aromatic amino acid biosynthetic pathway . It interacts with enzymes such as anthranilate phosphoribosyltransferase, which catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants .
Cellular Effects
In engineered Escherichia coli cells, this compound has been observed to accumulate when certain genes are disrupted or overexpressed . This suggests that this compound can influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from chorismate, facilitated by the enzyme anthranilate synthase . This enzyme is part of the tryptophan biosynthesis pathway, indicating that this compound may influence gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a fed-batch fermentation process using an engineered Escherichia coli strain, approximately 4 g/L of this compound was produced over 34 hours . This suggests that this compound has a certain level of stability and does not degrade quickly in such settings .
Metabolic Pathways
This compound is involved in the aromatic amino acid biosynthetic pathway . It interacts with enzymes such as anthranilate phosphoribosyltransferase and is a precursor for the synthesis of many valuable aromatic compounds in bacteria, fungi, and plants .
Transport and Distribution
Given its role in the aromatic amino acid biosynthetic pathway, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its involvement in biochemical reactions and metabolic pathways, it is likely that it is localized in areas of the cell where these processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl anthranilate can be synthesized through several methods. One common approach involves the esterification of anthranilic acid with isobutanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Isobutyl anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound can be converted into isobutyl anthranilic acid.
Reduction: The reduction process can yield isobutyl aniline.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
Isobutyl anthranilate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential use in pharmaceuticals, particularly in drug formulation and delivery systems.
Industry: this compound is extensively used in the fragrance and flavor industries, as well as in the production of insect repellents and other consumer products.
Comparison with Similar Compounds
Methyl anthranilate: Known for its grape-like aroma, it is used in similar applications but has a different ester group.
Ethyl anthranilate: Another ester with a fruity scent, commonly used in flavorings and fragrances.
Butyl anthranilate: Similar in structure but with a different alkyl group, used in various industrial applications.
Uniqueness of Isobutyl Anthranilate: this compound stands out due to its unique combination of aroma and chemical properties, making it particularly valuable in the fragrance industry. Its specific ester group imparts distinct olfactory characteristics that are highly sought after in perfumery and flavoring.
Properties
IUPAC Name |
2-methylpropyl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLJQFCMRCPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Record name | ISOBUTYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20535 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025460 | |
Record name | Isobutyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl anthranilate is a brown liquid. Insoluble in water. (NTP, 1992), Colourless to pale yellow liquid; Faint orange blossom-like aroma | |
Record name | ISOBUTYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20535 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
313 to 315 °F at 13.5 mmHg (NTP, 1992), 118.00 to 122.00 °C. @ 3.00 mm Hg | |
Record name | ISOBUTYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20535 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylpropyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in water; Soluble in oils, Soluble (in ethanol) | |
Record name | ISOBUTYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20535 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.057-1.063 | |
Record name | Isobutyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7779-77-3 | |
Record name | ISOBUTYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20535 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl anthranilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7779-77-3 | |
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Record name | Isobutyl anthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-amino-, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Isobutyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025460 | |
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Record name | Isobutyl anthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.034 | |
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Record name | ISOBUTYL ANTHRANILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VU4JGT90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methylpropyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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